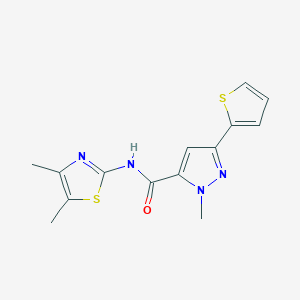

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiazole ring, a pyrazole ring, and a thiophene ring, which contribute to its diverse chemical reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the condensation of α-haloketones with thiourea under basic conditions.

Formation of the Pyrazole Ring: The pyrazole ring is often formed via the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.

Coupling of the Rings: The final step involves coupling the thiazole and pyrazole rings with the thiophene ring through amide bond formation, typically using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing carbonyl groups to alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.

Substitution: Halogens, alkyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Anticancer Activity

Research indicates that derivatives of pyrazole compounds exhibit anticancer properties. For instance, studies have shown that certain pyrazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. In one study, a library of phenylaminopyrazoles was synthesized and tested against cancer cell lines, demonstrating potential antiproliferative activity without cytotoxic effects on normal cells .

1.2 Anti-inflammatory Effects

Compounds containing the pyrazole scaffold have been noted for their anti-inflammatory properties. They can reduce levels of pro-inflammatory cytokines such as TNFα and NO . Some derivatives have been identified as more potent COX-2 inhibitors than traditional non-steroidal anti-inflammatory drugs (NSAIDs), suggesting their potential for treating inflammatory diseases with fewer side effects .

1.3 Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has been documented, with some compounds effectively inhibiting the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial enzymes like DNA-gyrase .

Biochemical Applications

2.1 Enzyme Inhibition Studies

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide has been explored for its ability to inhibit specific enzymes involved in disease pathways. For example, structure-based design approaches have been utilized to modify the compound to enhance its binding affinity to target enzymes, such as GSTO1–1, which plays a role in drug metabolism .

2.2 Antioxidant Activity

Recent studies have evaluated the antioxidant potential of pyrazole derivatives through assays like DPPH scavenging. These compounds have demonstrated varying degrees of antioxidant activity, indicating their potential for use in formulations aimed at reducing oxidative stress .

Material Science Applications

3.1 Synthesis of New Materials

The unique structural characteristics of this compound allow it to be utilized in the synthesis of novel materials with specific properties. For instance, it can serve as a precursor for developing new polymeric materials or nanocomposites with enhanced thermal or mechanical properties .

Case Studies

Mécanisme D'action

The mechanism of action of N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In the case of anticancer activity, it may induce apoptosis or inhibit cell proliferation by interfering with signaling pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Triazoles: Compounds containing a triazole ring, known for their antifungal and antibacterial properties.

Oxadiazoles: Heterocyclic compounds with a five-membered ring containing oxygen and nitrogen, used in various pharmaceutical applications.

Thiazoles: Compounds with a thiazole ring, widely studied for their biological activities.

Uniqueness

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is unique due to the combination of its structural elements, which confer a distinct set of chemical reactivities and biological activities. The presence of multiple heterocyclic rings allows for diverse interactions with biological targets, making it a versatile compound for research and development.

Activité Biologique

N-(4,5-dimethylthiazol-2-yl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide, a compound featuring a pyrazole core, has garnered interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological activity, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of substituted hydrazines with β-keto esters. The synthetic route often includes the formation of the pyrazole ring followed by functionalization to introduce the thiazole and thiophene moieties. A typical synthesis might involve:

- Formation of Pyrazole : Reaction of hydrazine derivatives with appropriate carbonyl compounds.

- Thiazole Introduction : Incorporation of 4,5-dimethylthiazole via cyclization reactions.

- Thiophene Functionalization : Substitution reactions to introduce thiophenes at specific positions on the pyrazole ring.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazoles exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound have shown selective toxicity towards cancerous cells compared to noncancerous cells.

Table 1: Cytotoxic Effects on Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | A431 (Cancer) | 20 | 10 |

| 2 | HaCaT (Non-cancer) | 200 | - |

| 3 | MCF7 (Cancer) | 15 | 12 |

Note: The selectivity index is calculated as the ratio of IC50 values between cancerous and noncancerous cells.

In a study utilizing the MTT assay, it was observed that this compound reduced cell viability in A431 metastatic skin cancer cells significantly at concentrations above 0.5 mM . The compound exhibited a biphasic response where low concentrations increased viability while higher concentrations decreased it.

Antioxidant Activity

The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, contributing to its potential as a therapeutic agent in oxidative stress-related diseases .

Antimicrobial Activity

The compound's antimicrobial efficacy has been assessed against various bacterial strains. Preliminary results indicate activity against Gram-negative bacteria such as E. coli, although it demonstrated lower effectiveness against Pseudomonas aeruginosa and fungal strains .

Case Study 1: Cytotoxicity Assessment

A comprehensive study evaluated the cytotoxicity of several pyrazolone derivatives including this compound on human keratinocyte cell lines. The results indicated that this compound exhibited a significant reduction in viability for cancerous cells while sparing noncancerous cells, suggesting a potential for targeted cancer therapies.

Case Study 2: Antioxidant Mechanism

Research into the antioxidant mechanisms revealed that the compound could mitigate oxidative damage in cellular models exposed to hydrogen peroxide. This protective effect was attributed to its ability to modulate intracellular signaling pathways involved in oxidative stress responses .

Propriétés

IUPAC Name |

N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-methyl-5-thiophen-2-ylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4OS2/c1-8-9(2)21-14(15-8)16-13(19)11-7-10(17-18(11)3)12-5-4-6-20-12/h4-7H,1-3H3,(H,15,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSQGLTUJRJZLFP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)NC(=O)C2=CC(=NN2C)C3=CC=CS3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.